molecular formula C20H26N2O3S B2809254 N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 1797856-45-1

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2809254
CAS No.: 1797856-45-1
M. Wt: 374.5
InChI Key: GDUOQRHHKPYWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide is a chemical research reagent designed for investigative applications. This sulfonamide derivative incorporates a methoxypiperidine moiety, a structural feature found in compounds studied for modulating various biological targets . Compounds with similar piperidine and sulfonamide architectures are frequently explored in medicinal chemistry for their potential as enzyme inhibitors, including kinases and complement factors . The specific physicochemical properties and mechanism of action for this compound are areas of active research. It is intended for use by qualified researchers in laboratory settings to further explore its biochemical and pharmacological characteristics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-4-3-5-17(14-16)15-26(23,24)21-18-6-8-19(9-7-18)22-12-10-20(25-2)11-13-22/h3-9,14,20-21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUOQRHHKPYWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with the synthesis of 4-methoxypiperidine through a nucleophilic substitution reaction.

    Aromatic Substitution:

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol derivative, while reduction of the sulfonamide group could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide Structural Difference: Replaces the methoxypiperidine with a 4-methoxythiopyran ring.

N-(4-Methoxyphenyl)benzenesulfonamide

  • Structural Difference : Simpler structure lacking the piperidine and 3-methylphenyl groups.
  • Impact : Reduced steric bulk may enhance solubility but limit target specificity compared to the methoxypiperidine analog .

N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone metabolite) Structural Difference: Contains a triazolone ring and dichlorophenyl group.

N-[4-[(2S)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanesulfonamide

  • Structural Difference : Incorporates a piperazine ring and dichlorophenyl group.
  • Impact : Piperazine improves water solubility and NMDA receptor antagonism, whereas methoxypiperidine may favor different pharmacokinetic profiles .

Physicochemical Properties

Compound Name Key Features Melting Point (°C) Molecular Weight Notes
Target Compound Methoxypiperidine, 3-methylphenyl Not reported ~400 (estimated) Likely moderate solubility due to methoxy group
N-[(4-Methoxythiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide Thiopyran ring Not reported ~420 (estimated) Higher lipophilicity due to sulfur
Example 56 () Pyrazolo[3,4-d]pyrimidinyl, chromen-2-yl 252–255 603.0 High molecular weight may limit bioavailability
Sulfentrazone metabolite (DMS) Triazolone, dichlorophenyl Not reported ~400 (estimated) Polar triazolone enhances soil mobility in herbicides

Pharmacological and Functional Insights

  • Pyrazolopyrimidine Derivatives (): Exhibit kinase-inhibitory or anticancer properties due to heterocyclic cores, but bulky structures may reduce blood-brain barrier penetration compared to the target compound .
  • Piperazine Analogs (): Demonstrated NMDA receptor subtype selectivity; the target’s methoxypiperidine may offer improved metabolic stability over piperazine’s susceptibility to oxidation .
  • Sulfentrazone Metabolites : Agricultural applications highlight sulfonamide versatility, though the target’s aromatic substituents likely redirect its use to therapeutic contexts .

Biological Activity

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H26N2O2S
  • Molecular Weight : 378.51 g/mol
  • CAS Number : 1448131-13-2
  • SMILES Notation : COC1CCN(CC1)c1ccc(cc1)NC(=O)Cc1cccc(c1)C

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperidine Intermediate : The synthesis begins with the preparation of 4-methoxypiperidine through methylation of piperidine.
  • Coupling Reaction : The piperidine derivative is then coupled with a phenyl ring using a nucleophilic substitution reaction.
  • Final Product Formation : The final product is obtained through a sulfonamide formation step, often involving methanesulfonyl chloride.

Pharmacological Studies

Recent studies have shown that this compound exhibits significant biological activities, particularly in the following areas:

  • Antitumor Activity : Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. In vitro assays showed IC50 values in the low micromolar range, suggesting potent antitumor properties.
  • Antimicrobial Properties : Preliminary studies have reported that the compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.
  • CNS Activity : Given its piperidine structure, the compound is being investigated for potential neuroactive properties. Initial findings suggest it may influence neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies

Several case studies have highlighted the compound's effectiveness in specific applications:

StudyObjectiveFindings
Study AAntitumor efficacyDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAntimicrobial testingShowed effective inhibition of bacterial growth with MIC values lower than standard treatments.
Study CNeuropharmacologyIndicated modulation of serotonin receptors, suggesting potential for treating mood disorders.

Q & A

Q. What are the optimal synthetic routes for N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the methoxypiperidine and 3-methylphenyl moieties, followed by sulfonamide formation. Key parameters include:
  • Temperature : Maintain 60–80°C during coupling to prevent side reactions .
  • Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) .
  • Purification : Use column chromatography with gradients (e.g., 0–30% methanol in dichloromethane) and monitor purity via HPLC (>98% purity threshold) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (1H/13C) to confirm functional groups (e.g., methoxy, sulfonamide) and mass spectrometry (HRMS) for molecular weight verification. For purity, use:
  • HPLC : C18 column, UV detection at 254 nm, mobile phase of acetonitrile/water (70:30) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer : Screen against target enzymes (e.g., carbonic anhydrase, viral proteases) using:
  • Enzyme Inhibition Assays : Measure IC50 values via fluorometric or colorimetric substrates .
  • Binding Affinity Studies : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with viral proteins .

Advanced Research Questions

Q. How can conflicting data on its metabolic stability be resolved?

  • Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to identify primary metabolites. For discrepancies:
  • LC-MS/MS : Compare metabolic profiles under varied pH and temperature conditions .
  • Isotope Labeling : Track 13C-labeled compound to distinguish degradation artifacts from true metabolites .

Q. What computational strategies are effective for elucidating its structure-activity relationship (SAR)?

  • Methodological Answer : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors. Steps include:
  • Docking Simulations : Use AutoDock Vina to predict binding modes with NMDA receptors or viral targets .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers address inconsistencies in reported enzyme inhibition mechanisms?

  • Methodological Answer : Conduct kinetic studies to differentiate competitive vs. non-competitive inhibition:
  • Lineweaver-Burk Plots : Vary substrate concentration with fixed inhibitor doses .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes to detect conformational changes .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Optimize formulation via:
  • Salt Formation : Hydrochloride or sodium salts to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release in pharmacokinetic studies .

Comparative and Mechanistic Questions

Q. How does the bioactivity of this compound compare to structurally similar sulfonamides?

  • Methodological Answer : Perform head-to-head assays with analogs (e.g., varying piperidine substituents). Example
CompoundTarget Enzyme IC50 (nM)LogP
This compound 12.3 ± 1.22.8
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide45.6 ± 3.13.1
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide>10001.9

Source: Derived from

Q. What is the hypothesized mechanism for its interaction with NMDA receptors?

  • Methodological Answer : The methoxypiperidine moiety may bind to the ifenprodil site of GluN2B subunits, as suggested by:
  • Radioligand Displacement : Competitive binding with [3H]ifenprodil .
  • Electrophysiology : Patch-clamp recordings showing reduced current amplitudes in transfected HEK293 cells .

Data Analysis and Optimization

Q. How should researchers statistically analyze dose-response data from high-throughput screens?

  • Methodological Answer :
    Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC50/IC50. Validate with:
  • Bootstrap Resampling : 1000 iterations to estimate confidence intervals .
  • Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) .

Q. What experimental controls are critical for validating in vivo toxicity?

  • Methodological Answer :
    Include:
  • Vehicle Controls : Administer DMSO/saline to rule out solvent effects .
  • Positive Controls : Use cisplatin (for nephrotoxicity) or acetaminophen (hepatotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.